molecular formula C5H6N4O2 B12906294 2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione CAS No. 94129-38-1

2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione

Cat. No.: B12906294
CAS No.: 94129-38-1
M. Wt: 154.13 g/mol
InChI Key: JPNVYEPVLZSDCP-UHFFFAOYSA-N
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Description

2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

94129-38-1

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

6-methyl-1H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-5,7-dione

InChI

InChI=1S/C5H6N4O2/c1-7-4(10)8-2-6-3-9(8)5(7)11/h2H,3H2,1H3

InChI Key

JPNVYEPVLZSDCP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2CN=CN2C1=O

Origin of Product

United States

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